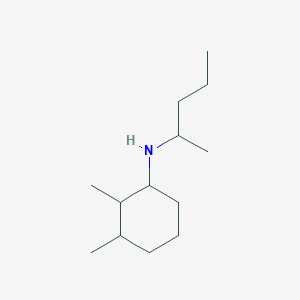
2,3-Dimethyl-N-(pentan-2-YL)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N. It is a cyclohexane derivative with two methyl groups at the 2 and 3 positions and a pentan-2-yl group attached to the nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is first alkylated with methylating agents such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl groups at the 2 and 3 positions.
Reductive Amination: The resulting 2,3-dimethylcyclohexanone is then subjected to reductive amination with pentan-2-amine in the presence of a reducing agent like sodium cyanoborohydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the pentan-2-yl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: New amine derivatives with different alkyl or aryl groups.
Scientific Research Applications
2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and the resulting conformational changes in the target molecules are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclohexan-1-amine: Lacks the pentan-2-yl group, making it less bulky and potentially less active in certain reactions.
N-(Pentan-2-yl)cyclohexan-1-amine: Lacks the methyl groups at the 2 and 3 positions, which may affect its reactivity and binding properties.
Uniqueness
2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine is unique due to the presence of both the methyl groups and the pentan-2-yl group, which contribute to its distinct chemical and physical properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2,3-dimethyl-N-pentan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-7-11(3)14-13-9-6-8-10(2)12(13)4/h10-14H,5-9H2,1-4H3 |
InChI Key |
QMPGOTADMWFLFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1CCCC(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


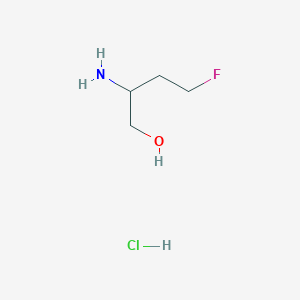

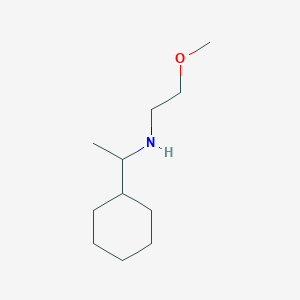
![7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13257974.png)
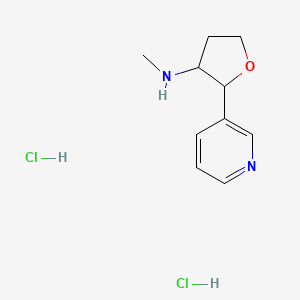
![2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13257986.png)
![2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid](/img/structure/B13257996.png)
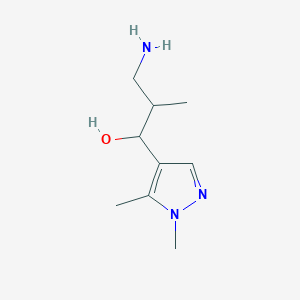
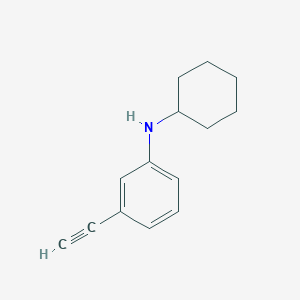
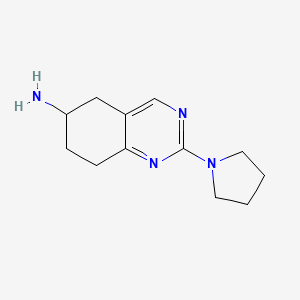
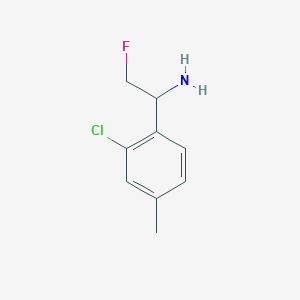
![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)


